2-methoxy-6-(2H-tetraazol-5-yl)phenol
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Overview
Description
2-methoxy-6-(2H-tetraazol-5-yl)phenol is a chemical compound with the molecular formula C8H8N4O2 and a molecular weight of 192.17472 g/mol . This compound is characterized by the presence of a methoxy group and a tetraazolyl group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-(2H-tetraazol-5-yl)phenol typically involves the reaction of 2-methoxyphenol with sodium azide and a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the tetraazolyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-(2H-tetraazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the tetraazolyl group to an amine group.
Substitution: The methoxy and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-methoxy-6-(2H-tetraazol-5-yl)phenol is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-6-(2H-tetraazol-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The tetraazolyl group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-(2H-tetraazol-5-yl)phenol
- 2-methoxy-6-(2H-tetraazol-5-yl)benzoic acid
- 2-methoxy-6-(2H-tetraazol-5-yl)benzaldehyde
Uniqueness
This compound is unique due to the presence of both methoxy and tetraazolyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H8N4O2 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-methoxy-6-(2H-tetrazol-5-yl)phenol |
InChI |
InChI=1S/C8H8N4O2/c1-14-6-4-2-3-5(7(6)13)8-9-11-12-10-8/h2-4,13H,1H3,(H,9,10,11,12) |
InChI Key |
SXNADERQKIUXJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=NNN=N2 |
Origin of Product |
United States |
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